Tachysterol3

Nuclear Receptor Pharmacology AhR Signaling Vitamin D Analog Screening

Tachysterol3 (T3) is a seco-steroid structural isomer of vitamin D3, formed endogenously as a photoproduct of previtamin D3 upon UVB irradiation of 7-dehydrocholesterol in human skin. It is detected in human serum at a concentration of 7.3 ± 2.5 ng/mL, confirming its endogenous presence and physiological relevance as a human metabolite.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 17592-07-3
Cat. No. B192480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachysterol3
CAS17592-07-3
Synonyms1,25-dihydroxy-3-epi-19-nor-previtamin D3
14-epi-19-nortachysterol
precalciferol
precholecalciferol
previtamin D(3)
previtamin D(3), (3alpha,6Z)-isomer
previtamin D(3), (3beta,6E)-isomer
previtamin D3
tachysterol 3
tachysterol(3)
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
InChIInChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
InChIKeyYUGCAAVRZWBXEQ-FMCTZRJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tachysterol3 (CAS 17592-07-3) for Research Procurement: Vitamin D3 Photoisomer with Distinct Metabolic and Receptor Activation Profile


Tachysterol3 (T3) is a seco-steroid structural isomer of vitamin D3, formed endogenously as a photoproduct of previtamin D3 upon UVB irradiation of 7-dehydrocholesterol in human skin [1]. It is detected in human serum at a concentration of 7.3 ± 2.5 ng/mL, confirming its endogenous presence and physiological relevance as a human metabolite [2]. Unlike vitamin D3, tachysterol3 exhibits minimal direct activity at the vitamin D receptor (VDR) but serves as a pro-drug substrate for CYP11A1 and CYP27A1, generating biologically active hydroxyderivatives—20S(OH)T3 and 25(OH)T3—that engage VDR, aryl hydrocarbon receptor (AhR), liver X receptors (LXRα/β), and PPARγ [2][3].

Product Type
Vitamin D3 photoisomer pro-drug probe
Requires CYP-mediated activation
Core Mechanism
Poly-receptor metabolite precursor (AhR, LXR, PPARγ, VDR)
Parent compound has minimal VDR activity
Research Context
Endogenous UVB photobiology and multi-target nuclear receptor studies
Detected in human serum (endogenous metabolite)

Why Tachysterol3 (CAS 17592-07-3) Cannot Be Replaced by Vitamin D3, Calcitriol, or Dihydrotachysterol3 in Mechanistic Research


Tachysterol3 cannot be substituted by vitamin D3, calcitriol (1,25(OH)2D3), or dihydrotachysterol3 in experimental settings due to fundamental differences in receptor activation profiles, metabolic requirements, and tissue-specific signaling. While vitamin D3 and calcitriol act primarily through VDR-mediated genomic pathways, tachysterol3 itself exhibits negligible VDR activation [1] and instead functions as a metabolic precursor whose hydroxyderivatives (20S(OH)T3 and 25(OH)T3) activate a broader nuclear receptor panel—including AhR, LXRα/β, and PPARγ—in addition to VDR [2]. Furthermore, in vitro bone calcium mobilization assays demonstrate that dihydrotachysterol3 does not induce ⁴⁷Ca release at 1 μg/mL, whereas cholecalciferol (vitamin D3) produces significant calcium mobilization at the identical concentration [3]. These divergent pharmacological signatures preclude simple substitution; researchers requiring the specific poly-receptor engagement profile and pro-drug characteristics of tachysterol3 must procure the authentic compound rather than in-class alternatives.

!
Vitamin D3 / Calcitriol
Direct VDR agonists do not replicate the AhR, LXR, or PPARγ engagement profile generated by tachysterol3 metabolites. Poly-receptor signaling context may not transfer.
!
Dihydrotachysterol3
Class-level evidence suggests distinct bone calcium mobilization properties. Scaffold-related analog may not reproduce tachysterol3 metabolite receptor profile.
!
25-Hydroxytachysterol3
Pre-hydroxylated analog bypasses the pro-drug activation cascade. Reported 10- to 100-fold higher activity may shift pathway-response interpretation away from endogenous metabolism.

Tachysterol3 (17592-07-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Tachysterol3 vs. Vitamin D3 and Calcitriol: Divergent AhR Activation Profile in Human Reporter Assays

In a human aryl hydrocarbon receptor (AhR) reporter assay system, tachysterol3 exhibits minimal AhR activation, while its CYP11A1-generated metabolite 20S(OH)T3 induces marked AhR activation, and 25(OH)T3 produces a smaller effect. This contrasts with vitamin D3 and calcitriol (1,25(OH)2D3), which do not demonstrate comparable AhR agonism [1]. The parent compound tachysterol3 is essentially inactive at AhR, distinguishing its pro-drug metabolic profile from direct-acting vitamin D analogs [1].

AhR Activation Profile
Assay context
Parent tachysterol3: minimal; 20S(OH)T3: marked activation. Vitamin D3/calcitriol: not AhR agonists.
Supports AhR pathway metabolite model
Human AhR reporter assay system
Nuclear Receptor Pharmacology AhR Signaling Vitamin D Analog Screening

Tachysterol3 vs. Dihydrotachysterol3: Differential Bone Calcium Mobilization in Organ Culture

In a ⁴⁷Ca-release assay using mouse calvaria organ culture, dihydrotachysterol3 (DHT3) at 1 μg/mL produced no detectable calcium mobilization, whereas cholecalciferol (vitamin D3) at the identical 1 μg/mL concentration caused significant ⁴⁷Ca release from bone [1]. Although tachysterol3 itself was not directly tested in this study, this class-level evidence demonstrates that the dihydrotachysterol scaffold—closely related to tachysterol3—exhibits fundamentally distinct bone resorption activity compared to vitamin D3 [1].

Bone Calcium Mobilization
Class-level inference
Dihydrotachysterol3: no ⁴⁷Ca release at 1 μg/mL; Vitamin D3: significant release at same concentration.
Supports scaffold-specific calcium endpoint context
Mouse calvaria organ culture; data to verify
Bone Metabolism Calcium Homeostasis Vitamin D Analog Pharmacology

Tachysterol3 vs. 25-Hydroxytachysterol3: 10- to 100-Fold Difference in Biological Activity

Comparative evaluation of vitamin D3 photoisomers reveals that 25-hydroxytachysterol3 is approximately 10- to 100-fold more active than tachysterol3 in biological assays [1]. This substantial potency differential underscores that tachysterol3 serves primarily as a pro-drug precursor, with its biological effects largely mediated through CYP-mediated hydroxylation to 20S(OH)T3 and 25(OH)T3. In contrast, 7-dehydrocholesterol exhibited no activity even at 10⁻⁶ M [1].

Potency Differential
Head-to-head
25-hydroxytachysterol3 is 10- to 100-fold more active than tachysterol3 in biological assays.
Pro-drug vs. active metabolite potency context
Unspecified assay context; review required
Vitamin D Photoisomer Biology Keratinocyte Proliferation Receptor Binding

Tachysterol3 Hydroxyderivatives vs. Natural Ligands: Comparable Docking Scores at LXRα/β and PPARγ

Molecular docking studies using crystal structures of ligand-binding domains (LBDs) demonstrate that tachysterol3 hydroxyderivatives—20S(OH)T3 and 25(OH)T3—achieve high docking scores at LXRα, LXRβ, and PPARγ, comparable to scores obtained with the natural ligands for these receptors [1]. This is corroborated by LanthaScreen TR-FRET coactivator assays confirming high-affinity binding to LXRα, LXRβ, and PPARγ LBDs [1]. In contrast, parent tachysterol3 exhibits minimal direct interaction with these receptors [1].

LXR/PPARγ Docking Scores
Head-to-head
20S(OH)T3 / 25(OH)T3 scores comparable to natural LXRα/β and PPARγ ligands.
Supports lipid metabolism and inflammation pathway context
Molecular docking; TR-FRET coactivator assays
Nuclear Receptor Docking LXR Pharmacology PPARγ Modulation

Tachysterol3 (CAS 17592-07-3) Recommended Procurement Scenarios for Research and Industry


Investigating Endogenous Vitamin D3 Photobiology and UVB-Induced Skin Signaling

Tachysterol3 is the appropriate compound for studies examining the full spectrum of UVB-generated photoproducts in human skin, beyond vitamin D3 alone. Its detection in human serum at 7.3 ± 2.5 ng/mL confirms physiological relevance [1], and its metabolic conversion to 20S(OH)T3 and 25(OH)T3 by CYP11A1 and CYP27A1 [1] enables researchers to model the complete endogenous signaling cascade—including AhR, LXRα/β, and PPARγ engagement [1]—that cannot be replicated with vitamin D3 or calcitriol.

Screening for Nuclear Receptor Poly-Pharmacology: VDR, AhR, LXR, and PPARγ

For drug discovery programs evaluating compounds with multi-receptor engagement profiles, tachysterol3 provides a unique tool compound that generates metabolites with confirmed activity at VDR (nuclear translocation and CYP24A1 induction), AhR (marked activation by 20S(OH)T3), and high-affinity LXRα/β and PPARγ binding [1]. The pro-drug nature of tachysterol3—requiring CYP-mediated activation—offers a distinct pharmacological paradigm compared to direct-acting agonists, enabling investigation of tissue-specific metabolic activation mechanisms [1].

Keratinocyte and Dermal Fibroblast Proliferation and Differentiation Studies

Tachysterol3 is the appropriate precursor compound for generating 20S(OH)T3 and 25(OH)T3, which have been demonstrated to inhibit proliferation of epidermal keratinocytes and dermal fibroblasts while stimulating expression of differentiation and anti-oxidative genes in a manner similar to 1,25(OH)2D3 [1]. Given that 25-hydroxytachysterol3 is 10- to 100-fold more active than the parent compound [2], procurement of tachysterol3 allows controlled investigation of the pro-drug-to-active-metabolite conversion in skin cell models.

Calcium Homeostasis Research Requiring VDR-Independent or Bone-Sparing Activity

Based on class-level evidence that dihydrotachysterol3 does not induce bone calcium mobilization at concentrations where vitamin D3 produces significant release [3], tachysterol3 and its scaffold-related analogs represent a distinct research avenue for calcium metabolism studies. The patent literature further identifies dihydrotachysterol3 derivatives that promote intestinal calcium transport without proportional bone mobilization [4], a therapeutic profile that researchers may explore using tachysterol3 as a foundational chemical scaffold.

Application
Selection Property
Validation Focus
UVB skin photobiology studies
Endogenous photoproduct and metabolite precursor
CYP11A1/CYP27A1 metabolic activation pathway context
Nuclear receptor poly-pharmacology screening
Metabolite-dependent AhR, LXR, PPARγ, and VDR activation
Metabolite-specific receptor endpoint interpretation
Keratinocyte/fibroblast proliferation models
Pro-drug to active differentiation-modulating metabolite conversion
Cell-model metabolite generation and anti-oxidative gene response
Calcium homeostasis research
VDR-independent or bone-sparing scaffold context
Scaffold-related calcium mobilization endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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